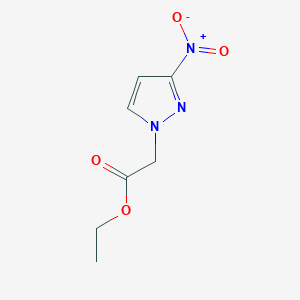
ethyl (3-nitro-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It has a molecular weight of 199.17 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The InChI key for this compound is AOTWNAYPOPITHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse and can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 97°C . It has a predicted boiling point of 331.7±22.0 °C and a predicted density of 1.41±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate serves as a versatile precursor in the synthesis of pyrazole derivatives, which are essential in creating a diverse set of biologically active molecules and materials with specific properties. For instance, it's used in the synthesis of pyrazolo[3,4-b]pyridine products, which are of significant interest due to their potential pharmacological activities. These products are obtained through condensation reactions, showcasing the compound's utility in facilitating the construction of complex heterocyclic structures with high yields and under mild conditions (Ghaedi et al., 2015).
Antimicrobial and Antibacterial Applications
Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties. A study on the synthesis and antimicrobial activity of some new 1,3-diphenylpyrazoles bearing pyrimidine, pyrimidinethione, and other moieties at the 4-position has shown that these compounds possess noteworthy antibacterial and antifungal activities. Such findings highlight the potential of this compound derivatives in developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound, specifically pyranpyrazole derivatives, have been investigated as corrosion inhibitors for mild steel, a crucial application in industrial processes like pickling. These derivatives exhibit high efficiency in preventing corrosion, with one study showing an efficiency of 98.8% at specific concentrations. This efficiency underscores the compound's role in developing new, effective corrosion inhibitors for industrial applications (Dohare et al., 2017).
Advanced Pharmaceutical Applications
Furthermore, this compound derivatives are foundational in synthesizing novel compounds with potential therapeutic effects. For example, the efficient synthesis of functionalized pyrazoles through a catalyst-free one-pot tandem reaction showcases the compound's pivotal role in creating molecules that could lead to new drug discoveries and pharmaceutical advancements (Xie et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on ethyl (3-nitro-1H-pyrazol-1-yl)acetate and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Wirkmechanismus
Target of Action
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a complex compound that likely interacts with multiple targets. Pyrazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, suggesting they interact with various cellular targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Result of Action
Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting they have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of similar compounds .
Eigenschaften
IUPAC Name |
ethyl 2-(3-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWNAYPOPITHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Oxolan-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2830692.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2830695.png)




![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2830705.png)
![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)
![4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2830709.png)
![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)


